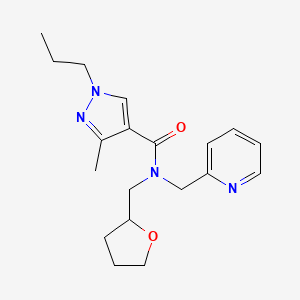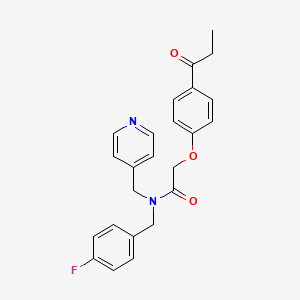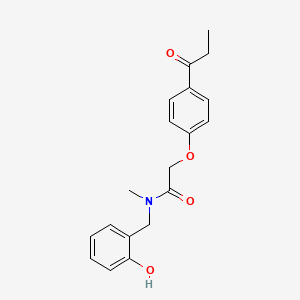![molecular formula C18H24N2O4 B5905475 1-[4-(pentanoylamino)benzoyl]piperidine-2-carboxylic acid](/img/structure/B5905475.png)
1-[4-(pentanoylamino)benzoyl]piperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(pentanoylamino)benzoyl]piperidine-2-carboxylic acid, commonly known as PAC-1, is a small molecule that has gained significant attention in the field of cancer research. PAC-1 is a pro-apoptotic compound that has shown promising results in inducing cancer cell death in vitro and in vivo.
Wirkmechanismus
The mechanism of action of PAC-1 involves the activation of procaspase-3, a pro-apoptotic protein that is inactive in cancer cells. PAC-1 binds to procaspase-3 and induces its activation, leading to the initiation of the apoptotic pathway and eventual cell death.
Biochemical and Physiological Effects
PAC-1 has been shown to induce apoptosis in cancer cells in a dose-dependent manner. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cancer cell death. In addition, PAC-1 has been shown to have minimal toxicity in normal cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PAC-1 is its ability to induce apoptosis in cancer cells without affecting normal cells. This makes it a potential candidate for cancer therapy with minimal side effects. However, one of the limitations of PAC-1 is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on PAC-1. One area of research is the development of more efficient synthesis methods to increase the yield of PAC-1. Another area of research is the optimization of the dosage and administration of PAC-1 for maximum efficacy. In addition, further studies are needed to investigate the potential of PAC-1 in combination therapy with other cancer treatments. Finally, research is needed to investigate the potential of PAC-1 in the treatment of other diseases, such as neurodegenerative disorders.
Conclusion
In conclusion, PAC-1 is a small molecule that has shown promising results in inducing cancer cell death in vitro and in vivo. Its mechanism of action involves the activation of procaspase-3, leading to the initiation of the apoptotic pathway and eventual cell death. PAC-1 has minimal toxicity in normal cells, making it a potential candidate for cancer therapy with minimal side effects. However, further research is needed to optimize its efficacy and investigate its potential in combination therapy and the treatment of other diseases.
Synthesemethoden
PAC-1 is synthesized through a multi-step process that involves the reaction of piperidine-2-carboxylic acid with benzoyl chloride, followed by the reaction of the resulting compound with pentanoyl chloride. The final product is purified through column chromatography to obtain pure PAC-1.
Wissenschaftliche Forschungsanwendungen
PAC-1 has been extensively studied for its potential use in cancer therapy. It has shown promising results in inducing apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. In addition, PAC-1 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
Eigenschaften
IUPAC Name |
1-[4-(pentanoylamino)benzoyl]piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-2-3-7-16(21)19-14-10-8-13(9-11-14)17(22)20-12-5-4-6-15(20)18(23)24/h8-11,15H,2-7,12H2,1H3,(H,19,21)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGJKKLIGQVXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]ethanamine](/img/structure/B5905403.png)
![{[3-({[1-methyl-2-(2-thienyl)ethyl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B5905417.png)
![4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]piperidine](/img/structure/B5905422.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-methyl-1-pyridin-2-ylethanamine](/img/structure/B5905435.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[1-(4-methylpyridin-2-yl)propyl]acetamide](/img/structure/B5905438.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[3-(2-hydroxyphenyl)propyl]acetamide](/img/structure/B5905441.png)
![[1-({1-[(2,3-dimethylquinoxalin-6-yl)carbonyl]piperidin-4-yl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5905448.png)

![N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide](/img/structure/B5905457.png)
![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(pyrazin-2-ylmethyl)pyrimidin-2-amine](/img/structure/B5905469.png)
![(5-{[allyl(2-methoxybenzyl)amino]methyl}-2-methoxyphenyl)methanol](/img/structure/B5905472.png)

![3-isopropyl-5-(1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B5905476.png)